molecular formula C17H15BrN2O4 B2649572 N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide CAS No. 756847-46-8

N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide

Cat. No. B2649572
CAS RN: 756847-46-8
M. Wt: 391.221
InChI Key: UFDDLLGPERZYDC-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, also known as BFA, is a chemical compound that has been extensively studied in scientific research. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been shown to inhibit the activity of the signal recognition particle (SRP), which is involved in the targeting of newly synthesized proteins to the endoplasmic reticulum. This inhibition leads to the accumulation of unfolded proteins in the cytoplasm, which triggers the unfolded protein response (UPR) and ultimately results in cell death.
Biochemical and Physiological Effects
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit cell migration and invasion. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a valuable tool for researchers studying protein synthesis and the unfolded protein response. However, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has some limitations as well. It is a relatively toxic compound and must be handled with care. Additionally, its effects on normal cells and tissues are not well understood, which could limit its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for the study of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide. One area of interest is the development of new analogs of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with improved potency and selectivity. Another area of interest is the investigation of the effects of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide on other cellular processes, such as autophagy and the immune response. Additionally, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide could be investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Overall, the study of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has the potential to lead to new insights into the mechanisms of protein synthesis and the unfolded protein response, as well as to the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, or N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, is a chemical compound with a wide range of applications in scientific research. Its synthesis method has been optimized to produce high yields of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with high purity. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of protein synthesis. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has a number of biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has some limitations as a research tool and potential therapeutic agent, there are several potential future directions for its study, including the development of new analogs and investigation of its effects on other cellular processes.

Synthesis Methods

The synthesis of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide involves the reaction of 4-bromo-2-formylphenol with N-benzylcarbamic acid chloride in the presence of triethylamine. The resulting product is then reacted with acetic anhydride to yield N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with high purity.

Scientific Research Applications

N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has also been investigated for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c18-14-6-7-15(13(8-14)10-21)24-11-16(22)20-17(23)19-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDDLLGPERZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide

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